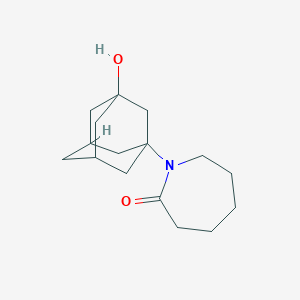
1-(3-Hydroxy-1-adamantyl)azepan-2-one
Descripción general
Descripción
1-(3-Hydroxy-1-adamantyl)azepan-2-one (1-HAA) is an organic compound with a unique structure and properties. It is a cyclic hydroxy-substituted adamantane derivative, and is a versatile building block for the synthesis of various compounds. Due to its unique structure, 1-HAA has been used in a variety of scientific research applications, including drug development, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Biopharma Production
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is utilized in the biopharmaceutical industry for the production of various therapeutic compounds. Its unique chemical structure makes it a valuable intermediate in the synthesis of drugs that require a high degree of stereochemical control. This compound can influence the pharmacokinetic properties of the final pharmaceutical product, potentially enhancing its efficacy and stability .
Analytical Chemistry
In analytical chemistry, 1-(3-Hydroxy-1-adamantyl)azepan-2-one serves as a reference standard due to its well-defined properties. It is used to calibrate instruments and validate analytical methods, ensuring accuracy and consistency in research findings. Its stability under various conditions is particularly valuable for long-term studies and experiments .
Life Science Research
This compound finds applications in life science research, particularly in the study of cellular processes. Researchers use it to investigate the biological pathways and interactions within cells, as it can be incorporated into more complex molecules that interact with specific cellular components. This aids in understanding diseases at the molecular level and developing targeted treatments .
Pharmaceutical Testing
1-(3-Hydroxy-1-adamantyl)azepan-2-one: is employed in pharmaceutical testing to assess the quality and purity of drug formulations. It acts as a control substance against which the active pharmaceutical ingredients are compared. This ensures that the drugs meet the required standards for safety and effectiveness before they reach the market .
Chromatography
In chromatography, this compound is used as a standard to help identify and quantify other substances within a mixture. Its unique retention time and interaction with chromatographic media make it an excellent marker for method development and troubleshooting in both gas and liquid chromatography applications .
Mass Spectrometry
Mass spectrometry utilizes 1-(3-Hydroxy-1-adamantyl)azepan-2-one as a calibration standard for mass accuracy and resolution. Its well-characterized mass spectral profile provides a benchmark for the analysis of complex biological samples, allowing for the precise detection and quantification of biomolecules .
Mecanismo De Acción
Adamantane derivatives are a promising line of research in chemistry due to their high reactivity. This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
The synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation are among the most important and promising lines of research in adamantane chemistry .
Propiedades
IUPAC Name |
1-(3-hydroxy-1-adamantyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14-4-2-1-3-5-17(14)15-7-12-6-13(8-15)10-16(19,9-12)11-15/h12-13,19H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRNSOLZAYZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)






